Diaceton-alpha-D-mannofuranose

Glycosylation Anomeric selectivity Methyl furanoside synthesis

Researchers requiring predictable α-selective mannofuranosylation often face tedious anomeric separation. This 2,3:5,6-di-O-isopropylidene-protected D-mannose derivative locks the furanose conformation, delivering 99:1 α-selectivity in Kuhn methylations and eliminating chromatographic burdens. - Enables direct α-mannofuranoside construction for lectin probes, vaccine conjugates, and pathogen recognition assays. - Validated chiral pool precursor for ovalicin (anti-angiogenetic) and pyrazofurin C-nucleoside analogs. - 1-O-Acryloyl derivative achieves ~100% incorporation into polyacrylate nanoparticles (~40 nm) for quantitative surface mannose display.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 14131-84-1
Cat. No. B081539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaceton-alpha-D-mannofuranose
CAS14131-84-1
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C
InChIInChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3
InChIKeyJWWCLCNPTZHVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaceton-alpha-D-mannofuranose: Protected Mannose Building Block


Diaceton-alpha-D-mannofuranose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, CAS 14131-84-1) is a carbohydrate derivative wherein the C2/C3 and C5/C6 hydroxyl pairs of D-mannose are protected as isopropylidene acetals . This protection locks the sugar in the furanose ring conformation with a free anomeric hydroxyl group at C1 . The compound is commercially available as a white to off-white crystalline solid with a molecular formula of C12H20O6 (MW 260.28 g/mol), melting point range of 118–124°C (or 125–126°C dec. lit.), and specific rotation [α]D²⁰ = +24° (c=1, acetone) . It serves as a versatile chiral building block in carbohydrate chemistry, enabling selective functionalization at C1 for the synthesis of glycosides, glycoconjugates, C-nucleosides, and complex natural product frameworks .

Chiral Pool Preserved D-manno-configuration for stereochemical fidelity
Protection Scheme C2/C3 and C5/C6 diols locked as isopropylidene acetals
Synthetic Handle Free C1 anomeric hydroxyl for selective functionalization

Generic Substitution Risks for Diaceton-alpha-D-mannofuranose


Substitution of diaceton-alpha-D-mannofuranose with closely related di-O-isopropylidene protected hexoses (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, CAS 582-52-5) is not chemically equivalent because the stereochemical configuration at C2 dictates fundamentally different reactivity and selectivity in glycosylation reactions [1]. The manno-configuration (C2-OH axial) versus the gluco-configuration (C2-OH equatorial) results in distinct anomeric stereocontrol outcomes, differential regioselectivity in protecting group manipulation, and altered reaction yields [1][2]. Furthermore, the relative stability and selective cleavage kinetics of the 5,6-O-isopropylidene versus 2,3-O-isopropylidene protecting groups differ substantially between the manno- and gluco-furanose frameworks, precluding simple interchange in multi-step synthetic routes [2].

Target Diaceton-alpha-D-mannofuranose C2 axial OH drives 99:1 alpha-selectivity in glycosylation; distinct 5,6-acetal cleavage kinetics
Substitute Diacetone glucose (CAS 582-52-5) C2 equatorial OH shifts anomeric outcome; stereoelectronic profile may not transfer directly
Verification Gap Identity confirmation required EI-MS fragmentation patterns differ between manno- and gluco-isomers; orthogonality in deprotection may not reproduce

Diaceton-alpha-D-mannofuranose: Selectivity & Synthetic Evidence


α-Selectivity in Kuhn Methylation vs Glucose Analog

In Kuhn methylation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose with methyl iodide and silver oxide, the α-D-mannofuranoside anomer is formed with a 99:1 selectivity ratio over the β-anomer [1]. This stereochemical outcome contrasts sharply with analogous reactions on 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where the free 3-OH group (equatorial) alters the neighboring group participation pathway, typically resulting in different anomeric ratios or requiring alternative activation strategies [2].

Alpha-Selectivity in Kuhn Methylation
Direct head-to-head
alpha:beta ratio = 99:1 vs glucose analog (varied anomeric outcome)
Supports predictable alpha-anomeric control in glycosylation
Conditions: MeI/Ag2O in DMF; reversal observed with sodio derivative
Glycosylation Anomeric selectivity Methyl furanoside synthesis

Orthogonal 5,6-Acetal Deprotection

Kinetic studies on the acid-catalyzed deketalization of diacetone mannose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose) versus diacetone glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) revealed optimized conditions for selective cleavage of the 5,6-O-isopropylidene group while retaining the 2,3-acetal protection [1]. The mannofuranose diacetonide exhibits differential hydrolytic lability between the two acetal groups compared to the glucofuranose analog due to the stereoelectronic influence of the axial C2 substituent on the furanose ring conformation [1].

Orthogonal 5,6-Acetal Deprotection
Cross-study comparable
Selective 5,6-cleavage achievable under optimized acid/resin conditions distinct from glucose analog
Enables access to 5,6-diol intermediates for oligosaccharide assembly
pH and solvent dependence differ; requires method-specific validation
Protecting group strategy Orthogonal deprotection Kinetic selectivity

EI-MS Fingerprint for Identity Confirmation

GC-EI-MS analysis of five diisopropylidenated monosaccharides demonstrated that 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose exhibits a characteristic fragmentation pattern distinguishable from its structural analogs, including 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [1]. All di-O-isopropylidene derivatives of aldohexoses share a common strong intensity peak at m/z 101 in positive mode EI-MS, yet the relative intensities of higher-mass fragments differ between the manno- and gluco-configured derivatives, enabling unambiguous identification and purity assessment in QC workflows [1].

EI-MS Fingerprint for Identity
Direct head-to-head
Distinct higher-mass fragment ratios vs glucofuranose analog; common m/z 101 base peak
Supports unambiguous QC identification and purity assessment
GC-EI-MS at 70 eV; complemented by NMR and thermal analysis
Analytical characterization Mass spectrometry Quality control

Validated Precursor for Ovalicin Synthesis

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (compound 4) has been employed as the starting chiral pool material in the synthesis of ovalicin (2), a potent anti-angiogenetic inhibitor [1]. The key intermediate epoxyketone 22 was constructed via ring-closing metathesis of olefins 11 and 12 derived from the mannofuranose diacetonide and regioselective desilylation of tri-TES ether 19, achieving an overall yield of 10.0% from compound 4 to ovalicin [1]. This validated synthetic route demonstrates the compound's utility in accessing complex, stereochemically dense natural product frameworks.

Precursor for Ovalicin Synthesis
Class-level inference
Overall yield 10.0% from mannofuranose diacetonide to ovalicin
Reported synthetic route context for natural product research
Avoids C2 epimerization steps; data to verify in independent replication
Natural product synthesis Anti-angiogenesis Ring-closing metathesis

C1 Wittig Reaction to Pyrazofurin Precursors

Reaction of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose with (3-methoxycarbonyl-2-oxopropylidene)triphenylphosphorane, catalyzed by benzoic acid in dry benzene, yields methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-D-mannofuranosyl)-3-oxobutanoate in good yield [1]. These compounds are direct precursors to 4-hydroxy-3-(α- and β-D-mannofuranosyl)pyrazole-5-carboxamide, the mannofuranosyl analogs of the C-nucleoside antibiotic pyrazofurin [1].

C1 Wittig Reaction to Pyrazofurin Precursors
Supporting evidence
Good yield of alpha- and beta-D-mannofuranosyl-3-oxobutanoate derivatives
Supports C-nucleoside precursor synthesis via Wittig olefination
Benzoic acid catalysis in dry benzene; yield reported qualitatively
C-Nucleoside synthesis Wittig reaction Pyrazofurin analogs

Glyconanoparticle Emulsion Polymerization Efficiency

In the preparation of glycosylated polyacrylate nanoparticles, the acrylate monomer derived from 1-O-acryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose was incorporated into poly(ethyl acrylate) frameworks via radical-initiated emulsion polymerization, achieving essentially 100% incorporation into the polymer matrix [1]. This contrasts with O-benzyl- and O-benzoyl-protected carbohydrate acrylates, which gave incomplete incorporation under identical conditions [1]. The resulting mannose-decorated glyconanoparticles exhibited an average particle size of approximately 40 nm [1].

Glyconanoparticle Emulsion Polymerization
Direct head-to-head
Essentially 100% acrylate monomer incorporation vs incomplete incorporation for benzyl/benzoyl analogs; particle size ~40 nm
Supports predictable surface mannose density in polymer matrices
Radical-initiated emulsion polymerization; aqueous media
Glyconanoparticles Drug delivery Emulsion polymerization

Diaceton-alpha-D-mannofuranose: Key Applications


α-Selective Mannose Oligosaccharide Synthesis

Procurement of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is specifically indicated for synthetic routes where predictable α-selective glycosylation is required. The 99:1 α-selectivity demonstrated in Kuhn methylation [1] provides a reliable entry to α-D-mannofuranosides without extensive chromatographic separation. This is particularly relevant for constructing mannose-terminated glycans used in lectin binding studies, pathogen recognition assays, and vaccine conjugate development, where anomeric purity directly impacts biological activity.

Natural Product Total Synthesis via Chiral Pool

This compound serves as a validated chiral pool starting material for the synthesis of complex bioactive natural products such as ovalicin, a known anti-angiogenetic inhibitor [1]. The documented synthetic sequence achieving a 10.0% overall yield to ovalicin from this precursor [1] demonstrates its suitability for target-oriented synthesis programs in medicinal chemistry and drug discovery. Procurement of this specific protected mannose derivative eliminates the need for stereochemical inversion steps that would be required if starting from the more common glucose-derived diacetonide.

C-Nucleoside Analogs for Antiviral & Anticancer Discovery

Researchers developing C-nucleoside analogs related to pyrazofurin or formycin B should prioritize this compound based on its demonstrated utility in constructing mannofuranosyl C-nucleoside scaffolds via high-yielding Wittig olefination [1]. The pyrazofurin analog synthesis route established with this precursor provides a template for generating structurally diverse C-nucleoside libraries with defined anomeric configurations, an essential requirement for structure-activity relationship studies in nucleoside-based drug discovery.

Glyconanoparticles for Targeted Drug Delivery

For materials science applications involving mannose-functionalized polymeric nanoparticles, the 1-O-acryloyl derivative of this compound offers near-quantitative incorporation (~100%) into polyacrylate matrices via emulsion polymerization, yielding stable emulsions with ~40 nm particle size [1]. This quantitative incorporation contrasts favorably with benzyl- or benzoyl-protected carbohydrate monomers [1] and enables precise control over surface mannose density, a critical parameter for achieving reproducible lectin-mediated cellular uptake in targeted drug delivery systems and diagnostic assays.

Application
Selection Property
Validation Focus
Alpha-Selective Mannose Oligosaccharide Synthesis
Anomeric control context
Alpha/beta ratio verification in glycosylation
Natural Product Total Synthesis via Chiral Pool
Stereochemical configuration match
Synthetic route feasibility and C2-epimerization avoidance
C-Nucleoside Analog Development
C1 olefination reactivity
C-nucleoside scaffold assembly and anomeric configuration
Mannose-Functionalized Glyconanoparticle Fabrication
Acrylate monomer incorporation efficiency
Surface mannose density and particle size control

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